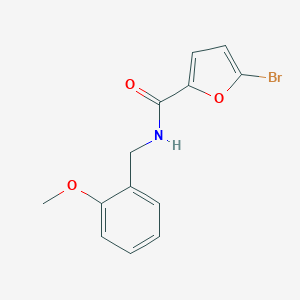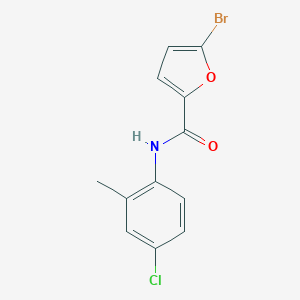![molecular formula C27H28ClNO6 B296719 ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B296719.png)
ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a chemical compound that has gained significant attention in scientific research. It is a synthetic compound that belongs to the class of chromene derivatives. This compound has shown promising results in various scientific studies due to its unique chemical structure and mechanism of action.
Mecanismo De Acción
The mechanism of action of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer development. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the development of inflammation. It also inhibits the activity of reactive oxygen species (ROS), which are involved in oxidative stress. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). It also reduces the activity of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammation. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), leading to a reduction in oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate in lab experiments include its potent anti-inflammatory, antioxidant, and anti-cancer properties. It is also a synthetic compound, which allows for easy modification of its chemical structure to enhance its therapeutic potential. The limitations of using this compound in lab experiments include its potential toxicity and lack of clinical data.
Direcciones Futuras
There are several future directions for the study of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate. These include:
1. Further studies to determine the safety and efficacy of this compound in clinical trials.
2. Modification of the chemical structure of this compound to enhance its therapeutic potential.
3. Investigation of the potential use of this compound in the treatment of neurodegenerative diseases.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer.
5. Investigation of the potential use of this compound in the treatment of other inflammatory diseases such as arthritis.
In conclusion, ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a synthetic compound with potent anti-inflammatory, antioxidant, and anti-cancer properties. Its mechanism of action involves the inhibition of various enzymes and pathways involved in inflammation, oxidative stress, and cancer development. While this compound shows promising results in scientific research, further studies are needed to determine its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate involves a multi-step process. The first step involves the reaction of 2-chlorobenzaldehyde with ethyl 3-ethoxyacetoacetate in the presence of a base. This reaction leads to the formation of 4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-buten-2-one. The second step involves the reaction of 4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-buten-2-one with 2-amino-4-hydroxybenzoic acid in the presence of a base. This reaction leads to the formation of ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 2-amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate has been extensively studied due to its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Fórmula molecular |
C27H28ClNO6 |
|---|---|
Peso molecular |
498 g/mol |
Nombre IUPAC |
ethyl 2-amino-4-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate |
InChI |
InChI=1S/C27H28ClNO6/c1-3-32-22-14-16(12-13-20(22)34-15-17-8-5-6-9-18(17)28)23-24-19(30)10-7-11-21(24)35-26(29)25(23)27(31)33-4-2/h5-6,8-9,12-14,23H,3-4,7,10-11,15,29H2,1-2H3 |
Clave InChI |
BKDCSRLJZMDWNG-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)OCC4=CC=CC=C4Cl |
SMILES canónico |
CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OCC)N)OCC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamide](/img/structure/B296638.png)



![N-[1,1'-biphenyl]-2-yl-2-(4-chlorophenoxy)-2-methylpropanamide](/img/structure/B296648.png)
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)





![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)

